molecular formula C24H39ClO3 B12615504 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one CAS No. 921758-92-1

1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one

Cat. No.: B12615504
CAS No.: 921758-92-1
M. Wt: 411.0 g/mol
InChI Key: JHGPOESNDSGDAO-UHFFFAOYSA-N
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Description

1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one is a long-chain ketone derivative featuring an 18-carbon aliphatic chain (octadecan-1-one) bonded to a substituted aromatic ring. The phenyl group is functionalized with hydroxyl (-OH) groups at the 2- and 6-positions and a chlorine atom at the 3-position. This unique structure confers distinct physicochemical properties, such as:

  • Polarity: The hydroxyl and ketone groups enhance polarity, influencing solubility in polar solvents.
  • Stability: The electron-withdrawing chlorine substituent may stabilize the aromatic ring via resonance and inductive effects.
  • Reactivity: The ketone group is susceptible to nucleophilic addition, while the phenolic hydroxyl groups can participate in hydrogen bonding or oxidation reactions.

Properties

CAS No.

921758-92-1

Molecular Formula

C24H39ClO3

Molecular Weight

411.0 g/mol

IUPAC Name

1-(3-chloro-2,6-dihydroxyphenyl)octadecan-1-one

InChI

InChI=1S/C24H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(26)23-22(27)19-18-20(25)24(23)28/h18-19,27-28H,2-17H2,1H3

InChI Key

JHGPOESNDSGDAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one typically involves the reaction of 3-chloro-2,6-dihydroxybenzaldehyde with octadecanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the long aliphatic chain can interact with lipid membranes. These interactions can influence cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Phenyl Group Chain Length Key Features
1-(2,6-Dihydroxyphenyl)octadecan-1-one -OH (2,6) C18 Lacks chlorine; reduced electron-withdrawing effects and stability .
1-(3-Chloro-2-hydroxyphenyl)octadecan-1-one -Cl (3), -OH (2) C18 Reduced hydrogen-bonding capacity due to fewer hydroxyl groups.
1-(3-Chloro-2,6-dihydroxyphenyl)hexadecan-1-one -Cl (3), -OH (2,6) C16 Shorter chain; lower hydrophobicity and melting point.
  • Chlorine vs. Hydroxyl Positioning: The 3-chloro-2,6-dihydroxy configuration in the target compound enhances aromatic stability compared to analogs with fewer hydroxyl groups.
  • Chain Length : The C18 chain in the target compound contributes to higher hydrophobicity and melting points relative to shorter-chain analogs (e.g., C16 derivatives).

Computational Insights into Thermochemical Properties

While direct experimental data on the target compound is scarce, density-functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr (LYP) , provide frameworks for predicting properties:

  • Atomization Energies : Becke’s hybrid functional (B3LYP) achieves <2.4 kcal/mol error in atomization energies, suggesting reliable estimates for the target compound’s stability .
  • Correlation Energies : LYP-based functionals accurately model electron correlation effects, which are critical for assessing the chlorophenyl group’s influence on reactivity .

For example, comparative DFT studies of chlorinated vs. non-chlorinated phenylalkanones could quantify the chlorine atom’s impact on bond dissociation energies or ionization potentials.

Physicochemical and Reactivity Trends

  • Solubility: The target compound’s hydroxyl groups improve aqueous solubility relative to non-hydroxylated analogs (e.g., 1-(3-chlorophenyl)octadecan-1-one). However, the long alkyl chain limits solubility in polar solvents compared to shorter-chain derivatives.
  • Reactivity : The ketone group in 1-(3-chloro-2,6-dihydroxyphenyl)octadecan-1-one is less electrophilic than in trifluoromethyl-substituted analogs (e.g., ’s pyrazole-carbaldehyde) due to reduced electron-withdrawing effects .

Biological Activity

1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one is a compound that has gained attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular structure of 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one can be described by its chemical formula, which includes a long-chain fatty acid component linked to a chlorinated phenolic moiety. The presence of hydroxyl groups on the aromatic ring contributes to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenolic compounds have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders like Alzheimer's disease .

Anti-inflammatory Effects

Compounds with hydroxylated phenolic structures are known to modulate inflammatory pathways. Research has demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 in activated macrophages. This suggests that 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one may possess anti-inflammatory properties, potentially beneficial in treating chronic inflammatory conditions .

The mechanisms through which 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.
  • Scavenging of Reactive Oxygen Species (ROS) : By neutralizing ROS, the compound may prevent cellular damage and apoptosis.
  • Modulation of Gene Expression : It may influence the expression of genes related to inflammation and oxidative stress response.

Study on Antioxidant Properties

A study published in Nature demonstrated that phenolic compounds significantly reduced amyloid-beta aggregation in vitro. The results indicated that these compounds could stabilize non-toxic forms of amyloid-beta, thereby providing a protective effect against neurotoxicity associated with Alzheimer's disease .

CompoundIC50 (µM)Mechanism
PT20.15Disruption of Aβ oligomers
1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-oneTBDTBD

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential of similar phenolic compounds showed significant inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. This suggests that 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one could similarly modulate inflammatory responses.

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